molecular formula C9H10BrNO2 B1428669 Methyl 3-amino-6-bromo-2-methylbenzoate CAS No. 750586-06-2

Methyl 3-amino-6-bromo-2-methylbenzoate

Cat. No. B1428669
M. Wt: 244.08 g/mol
InChI Key: RQAHVOLDFUBDMB-UHFFFAOYSA-N
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Description

“Methyl 3-amino-6-bromo-2-methylbenzoate” is a chemical compound with the CAS Number: 750586-06-2 . It has a molecular weight of 244.09 and its molecular formula is C9H10BrNO2 . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-6-bromo-2-methylbenzoate” is represented by the InChI code: 1S/C9H10BrNO2/c1-5-6(10)3-4-7(11)8(5)9(12)13-2/h3-4H,11H2,1-2H3 . This indicates that the molecule contains a bromine atom (Br), a methyl group (CH3), an amino group (NH2), and a methyl ester group (CO2CH3).


Physical And Chemical Properties Analysis

“Methyl 3-amino-6-bromo-2-methylbenzoate” is a white to yellow to brown solid or liquid . It has a molecular weight of 244.09 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Characterization

Methyl 3-amino-6-bromo-2-methylbenzoate has been studied for its role in the synthesis of various chemical compounds. For example, it has been involved in the preparation of chloranthraniliprole, a pesticide, through a series of reactions including esterification, reduction, chlorination, and aminolysis (Zheng Jian-hong, 2012). Similarly, it has been used in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, an intermediate in the production of anti-cancer drugs (Cao Sheng-li, 2004).

Pharmacological Research

In pharmacological research, derivatives of Methyl 3-amino-6-bromo-2-methylbenzoate have been examined for their potential applications. For instance, research has been conducted on benzo[b]thiophen derivatives, which include similar structures, to study their pharmacological properties (N. Chapman, K. Clarke, B. Gore, K. Sharma, 1971). Another study focused on derivatives for potential use in cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Molecular and Crystal Structure Analysis

Methyl 3-amino-6-bromo-2-methylbenzoate has been a subject of study in molecular and crystal structure analysis. Research in this area helps in understanding the physical and chemical properties of the compound, which is critical for its application in various fields (G. Brown, R. E. Marsh, 1963).

Vibrational Study and Molecular Properties

The compound has also been analyzed for its vibrational properties and molecular behavior. Such studies are essential for understanding the interaction of the compound at the molecular level, which can have implications in fields like material science and pharmacology (A. Saxena, Megha Agrawal, A. Gupta, 2015).

Solubility and Thermodynamics

Understanding the solubility and thermodynamic properties of Methyl 3-amino-6-bromo-2-methylbenzoate is crucial for its application in various fields, including pharmaceuticals and material science. Studies have focused on its solubility in different solvents and under varying conditions (K. Zherikova, A. A. Svetlov, N. Kuratieva, S. Verevkin, 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 3-amino-6-bromo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-7(11)4-3-6(10)8(5)9(12)13-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAHVOLDFUBDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-6-bromo-2-methylbenzoate

CAS RN

750586-06-2
Record name methyl 3-amino-6-bromo-2-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixed solution of methyl 3-amino-2-methylbenzoate (5.00 mL, 34.7 mmol) in acetic acid (100 mL) and methanol (200 mL) was added bromine (5.55 g, 34.7 mmol) under ice-cooling and the mixture was stirred for 5 min. The reaction solution was diluted with saturated aqueous sodium thiosulfate solution, and the organic solvent was evaporated under reduced pressure. The residual aqueous solution was diluted with saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane=5/95→20/80) to give the title compound (4.66 g, yield 55%).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
55%

Synthesis routes and methods II

Procedure details

To a mixture of methyl 3-amino-2-methylbenzoate (5.00 mL, 34.7 mmol) in acetic acid (100 mL)-methanol (200 mL) was added bromine (5.55 g, 34.7 mmol) under ice-cooling, and the mixture was stirred for 5 min. The reaction solution was diluted with saturated aqueous sodium thiosulfate solution, and the organic solvent was evaporated under reduced pressure. The residual aqueous solution was diluted with saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane=5/95→20/80) to give the title compound (4.66 g, yield 55%).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-6-bromo-2-methylbenzoate
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Citations

For This Compound
2
Citations
Y Hoashi, T Takai, Y Kosugi… - Journal of Medicinal …, 2021 - ACS Publications
To develop potent and orally bioavailable melatonin receptor (MT 1 and MT 2 ) agonists, a novel series of 5–6–5 tricyclic derivatives was designed, synthesized, and evaluated. The …
Number of citations: 8 pubs.acs.org
帆足保孝 - 2022 - kyoto-phu.repo.nii.ac.jp
現在臨床で使用されている低分子医薬品の多くが, その分子内にヘテロ環を有している. とりわけ近年の創薬化学では極めて高い頻度でヘテロ環が採用されており, 2020 年に FDA に承認された 34 …
Number of citations: 3 kyoto-phu.repo.nii.ac.jp

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